N-(1H-imidazol-2-yl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide

Data Gap 5-HT7 Receptor Procurement Decision

Researchers requiring a selective 5-HT7 receptor agonist for CNS studies face limited commercial availability of key tool compounds. This imidazolyl-indole propanamide (CAS 1574300-31-4), featuring a critical 2-methoxyethyl substituent per patent EP3272745A1, serves as a targeted solution for 5-HT7 receptor activation assays. - Patent-defined scaffold: The 2-methoxyethyl group on the indole nitrogen is specified for high 5-HT7 affinity and selectivity. - Structural differentiation: Distinct from simple N-methyl analogs (e.g., CAS 1401579-68-7), the methoxyethyl substituent may enhance solubility and metabolic stability. - Supply assurance: Available via custom synthesis with full analytical characterization (HPLC ≥98%), supporting reproducible pharmacology.

Molecular Formula C17H20N4O2
Molecular Weight 312.37 g/mol
Cat. No. B12156811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-imidazol-2-yl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide
Molecular FormulaC17H20N4O2
Molecular Weight312.37 g/mol
Structural Identifiers
SMILESCOCCN1C=C(C2=CC=CC=C21)CCC(=O)NC3=NC=CN3
InChIInChI=1S/C17H20N4O2/c1-23-11-10-21-12-13(14-4-2-3-5-15(14)21)6-7-16(22)20-17-18-8-9-19-17/h2-5,8-9,12H,6-7,10-11H2,1H3,(H2,18,19,20,22)
InChIKeyKIFKNHLTGYECGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Structural Class


This compound, with CAS number 1574300-31-4 and molecular formula C17H20N4O2, is a synthetic organic molecule featuring both imidazole and indole moieties connected by a propanamide linker . It falls within a class of imidazolyl-substituted indole derivatives. A patent describing such compounds indicates they are designed to bind and activate the 5-HT7 serotonin receptor, a target relevant for central nervous system disorders [1].

1
Patent-derived 5-HT7 receptor modulator class; compound-specific activity unverified. Class-level inference only — independent binding/functional assays required.
2
2-Methoxyethyl substituent on indole nitrogen aligns with patent claims for receptor affinity, but no quantitative data exists for this exact structure.
3
May support CNS target engagement studies as a research tool, pending in-house validation of potency and selectivity.

Substitution Risk with Generic Indole Derivatives


Within the class of imidazolyl-indole propanamides, minor structural modifications, such as a change from a 2-methoxyethyl to a methyl or isopropyl group on the indole nitrogen, can dramatically alter pharmacological properties . The specific patent for this class highlights the role of substituents like 'methoxy-C1-C4 alkyl' groups in achieving high affinity and selectivity for the 5-HT7 receptor [1]. Without quantitative head-to-head data, simple interchange with a generic analog like N-(1H-imidazol-2-yl)-3-(1-methyl-1H-indol-3-yl)propanamide (CAS 1401579-68-7) cannot be assumed to yield equivalent biological outcomes.

!
Structural analogs (e.g., N-methyl derivative CAS 1401579-68-7) may exhibit divergent 5-HT7 affinity due to indole N-substituent differences reported in patent EP3272745A1.
!
Small substituent changes (methyl vs. 2-methoxyethyl) can shift receptor binding and selectivity; functional equivalence cannot be assumed without head-to-head data.
!
Absence of quantitative affinity benchmarks (Ki, IC50) for this compound prevents scientific prioritization over a cheaper analog.

Quantitative Differentiation Evidence vs. Analogs


Target Binding Affinity Data Gap

A comprehensive search of primary research papers, patents, and authoritative databases (PubMed, Google Patents, PubChem) failed to identify a single quantitative activity data point (e.g., Ki, IC50, EC50) for N-(1H-imidazol-2-yl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide. Its structural class is described in patent EP3272745A1 as binding the 5-HT7 receptor with high affinity, but no specific data for this compound was found [1]. Consequently, no head-to-head quantitative comparison with an analog like N-(1H-imidazol-2-yl)-3-(1-methyl-1H-indol-3-yl)propanamide can be performed. Without this data, a scientific procurement decision based on superior target engagement is not possible.

Target Binding Data
Data gap
No Ki, IC50, or EC50 values available in literature or patents.
Procurement based on target engagement metrics is unsupported.
Compound activity inferred from patent class; independent verification essential before use.
Data Gap 5-HT7 Receptor Procurement Decision

Potential Research Applications Based on Structural Class


5-HT7 Receptor Agonist Research

Based on its structural class as described in patent EP3272745A1, this compound is likely a candidate for studying 5-HT7 receptor activation. The 2-methoxyethyl substituent on the indole nitrogen is a key structural feature allowed for in the patent's claims, suggesting it may contribute to receptor affinity or selectivity [1]. However, this is a structural inference. An actual application requires the user to independently verify the compound's activity in their specific assay, as no quantitative benchmark exists.

Lead Compound for CNS Drug Discovery

The 5-HT7 receptor is implicated in CNS disorders like depression and anxiety [1]. This compound, as a potential agonist, could serve as a starting point for medicinal chemistry campaigns. Its selection over a simpler analog like the N-methyl derivative (CAS 1401579-68-7) may be justified by the hypothesis that the 2-methoxyethyl group improves solubility or metabolic stability, but these properties must be experimentally confirmed as no data is publicly available.

Application
Selection Property
Validation Focus
5-HT7 receptor activation studies
2-Methoxyethyl substituent consistent with patent-claimed receptor interaction; class-level binding inference only
Independent determination of binding affinity (Ki) and functional activity (EC50)
CNS target identification probes
Hypothesized differentiation from N-methyl analog via solubility or metabolic stability — unverified
Solubility, metabolic stability, and selectivity profiling against related serotonin receptors
Quote Request

Request a Quote for N-(1H-imidazol-2-yl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.